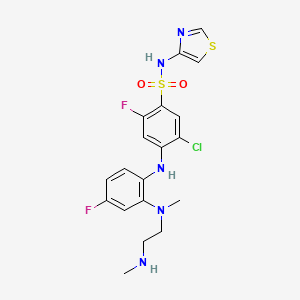
Aneratrigine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aneratrigine is a chemical compound known for its role as a sodium channel blocker. It is primarily utilized in research related to neuropathic pain diseases. The compound has the molecular formula C19H20ClF2N5O2S2 and a molecular weight of 487.97 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine involves multiple steps, including the formation of intermediate compounds. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes, and quality control measures to produce this compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Aneratrigine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The conditions vary depending on the specific reaction but generally include controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Aneratrigine has several scientific research applications, including:
Chemistry: Used as a model compound to study sodium channel blocking mechanisms.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Wirkmechanismus
Aneratrigine exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This action inhibits the flow of sodium ions through the channel, which is crucial for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce neuronal excitability and alleviate neuropathic pain .
Vergleich Mit ähnlichen Verbindungen
Phenytoin: Another sodium channel blocker used in the treatment of epilepsy.
Flecainide: A class Ic antiarrhythmic agent that also blocks sodium channels.
Primidone: An anticonvulsant agent that blocks neuronal voltage-gated sodium channels
Uniqueness of Aneratrigine: this compound is unique due to its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its molecular structure and specific binding properties differentiate it from other sodium channel blockers .
Eigenschaften
CAS-Nummer |
2097163-74-9 |
|---|---|
Molekularformel |
C19H20ClF2N5O2S2 |
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20ClF2N5O2S2/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19/h3-4,7-11,23,25-26H,5-6H2,1-2H3 |
InChI-Schlüssel |
QQPQCLIQRLPULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


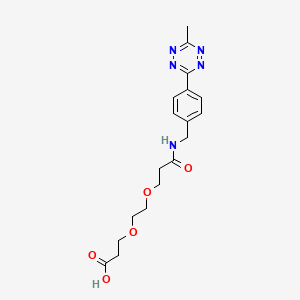
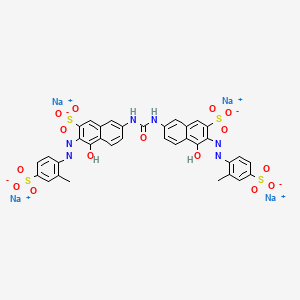
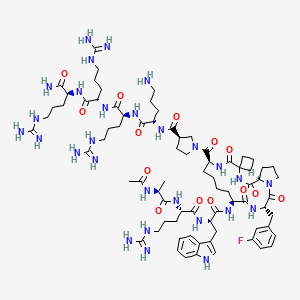
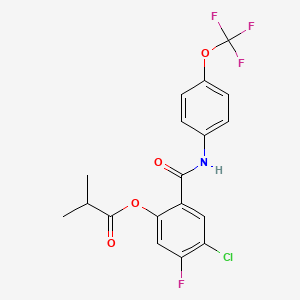
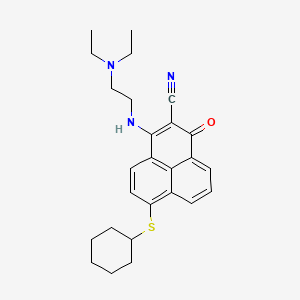
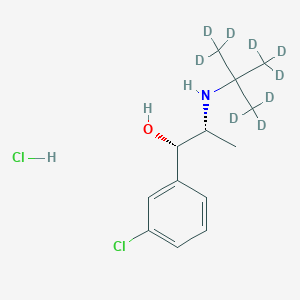
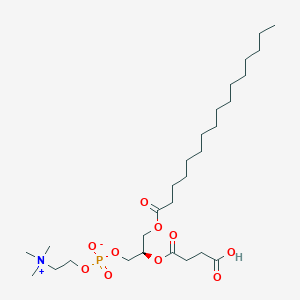
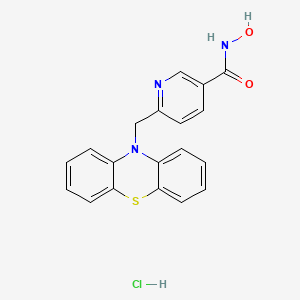
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
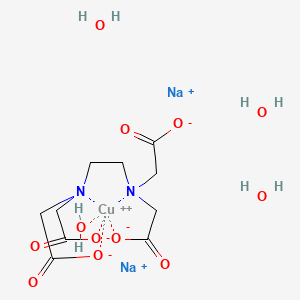

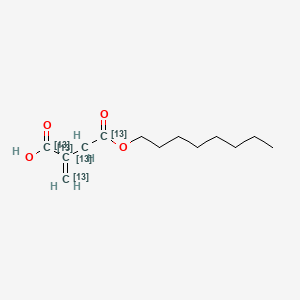
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
